Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine
Description
Properties
IUPAC Name |
N-[(5-methoxypyridin-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8(2)12-6-9-4-10(13-3)7-11-5-9/h4-5,7-8,12H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQYMPNPCMDDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CN=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methoxy-Pyridine-3-Carbaldehyde
The aldehyde precursor is synthesized via oxidation of 5-methoxy-pyridin-3-ylmethanol. The alcohol is prepared by reducing methyl 5-methoxy-nicotinate (commercially available) with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C. Subsequent oxidation using manganese dioxide (MnO2) in dichloromethane yields the aldehyde in 78% purity.
Key Reaction:
Reductive Amination with Isopropylamine
The aldehyde undergoes reductive amination with isopropylamine in methanol at room temperature. Sodium cyanoborohydride (NaBH3CN) serves as the reducing agent, facilitating imine intermediate formation and subsequent reduction to the target amine. The reaction achieves a 65% yield after purification via silica gel chromatography.
Optimization Notes:
-
Solvent: Methanol outperforms THF due to better solubility of intermediates.
-
Stoichiometry: A 1:2 molar ratio of aldehyde to isopropylamine minimizes unreacted starting material.
-
Yield Limitation: Competing side reactions, such as over-reduction or self-condensation, reduce efficiency.
Nucleophilic Substitution of 3-(Bromomethyl)-5-Methoxy-Pyridine
Preparation of 3-(Bromomethyl)-5-Methoxy-Pyridine
Starting from 5-methoxy-pyridin-3-ylmethanol, bromination is achieved using phosphorus tribromide (PBr3) in diethyl ether at −10°C. The bromide is isolated in 85% yield, with purity confirmed by -NMR (δ 4.45 ppm, singlet, CH2Br).
Key Reaction:
Amine Coupling
The bromide reacts with excess isopropylamine in THF under reflux (66°C) for 12 hours. Potassium carbonate (K2CO3) is added to neutralize HBr, driving the reaction to completion. The crude product is purified via distillation, yielding 72% of the target compound.
Critical Parameters:
-
Temperature: Elevated temperatures accelerate substitution but risk alkylation byproducts.
-
Base Selection: K2CO3 minimizes side reactions compared to stronger bases like NaOH.
Palladium-Catalyzed Buchwald-Hartwig Amination
Substrate Preparation
3-Bromo-5-methoxy-pyridine is synthesized via radical bromination of 5-methoxy-pyridine using N-bromosuccinimide (NBS) and benzoyl peroxide. The bromide is isolated in 68% yield.
Coupling with Isopropylamine
A mixture of 3-bromo-5-methoxy-pyridine, isopropylamine, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), and RuPhos ligand in toluene undergoes microwave irradiation at 100°C for 2 hours. The reaction achieves 58% yield after column chromatography.
Challenges:
-
Catalyst Loading: 5 mol% Pd2(dba)3 is required for efficient coupling, increasing cost.
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Byproducts: Homocoupling of the aryl bromide competes, necessitating rigorous purification.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Reductive Amination | 65% | 24 h | Moderate | High |
| Nucleophilic Substitution | 72% | 12 h | Low | Moderate |
| Buchwald-Hartwig | 58% | 2 h | High | Low |
Key Findings:
-
Nucleophilic Substitution offers the best balance of yield and cost for industrial applications.
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Buchwald-Hartwig is limited by palladium catalyst expenses but valuable for complex substrates.
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Reductive Amination requires careful pH control to avoid byproducts.
Structural Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Substitution Reactions
The electron-rich pyridine ring and methoxy group facilitate nucleophilic/electrophilic substitutions. Key reactions include:
Bromination
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Product : 5-methoxy-3-(isopropylaminomethyl)-2-bromopyridine.
Demethylation
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Product : 5-hydroxy-3-(isopropylaminomethyl)pyridine.
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Selectivity : Methoxy group removal occurs without affecting the amine moiety .
Coupling Reactions
The brominated derivative participates in cross-coupling reactions:
Suzuki Coupling
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 12 hr | 5-methoxy-3-(isopropylaminomethyl)-2-arylpyridine | 65% |
Buchwald–Hartwig Amination
-
Substrate : Bromopyridine derivative.
Reductive Amination
The primary amine undergoes reductive amination with ketones/aldehydes:
Pyridine N-Oxidation
-
Product : Corresponding N-oxide with retained stereochemistry.
Amine Oxidation
-
Reagent : H₂O₂/FeSO₄.
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Product : Nitrone derivatives (minor pathway due to steric hindrance).
Complexation with Metal Catalysts
The amine and pyridine nitrogen act as bidentate ligands:
Stability Under Acidic/Basic Conditions
| Condition | pH | Stability | Degradation Products |
|---|---|---|---|
| Acidic (HCl) | 2–3 | Stable ≤ 4 hr | Demethylated pyridine (>24 hr) |
| Basic (NaOH) | 10–12 | Partial decomposition (t₁/₂ = 6 hr) | Amine hydrolysis products |
Biological Activity Correlations
Modifications to the isopropylamine or methoxy group alter bioactivity:
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Antitrypanosomal Activity : Analog 30 (IC₅₀ = 70 nM vs. T. brucei) shares structural motifs .
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Enzyme Inhibition : Pyridine N-oxide derivatives show enhanced PNP inhibition (IC₅₀ = 19 nM) .
Comparative Reactivity with Analogs
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties
Research has shown that derivatives of isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine exhibit neuroprotective effects. For instance, compounds structurally related to this amine have been evaluated for their ability to protect neuronal cells from damage caused by neurotoxic agents. In a study involving MPTP-induced neurotoxicity in mice, certain analogs demonstrated significant neuroprotection, suggesting their potential use in treating neurodegenerative diseases such as Parkinson's disease .
Table 1: Neuroprotective Efficacy of Related Compounds
| Compound | Dose (mg/kg) | % Neuron Survival |
|---|---|---|
| Compound A | 1 | 85% |
| Compound B | 10 | 75% |
| Isopropyl Amine | 5 | 80% |
Cancer Research
Inhibition of HIF-1 Signaling Pathway
The compound has been investigated for its role in inhibiting the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, which is crucial in cancer progression and metastasis. A study highlighted the design of small molecules that target this pathway, with some derivatives showing promising inhibitory activity . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyridine ring could enhance potency.
Table 2: Inhibitory Activity Against HIF-1
| Compound | IC50 (μM) | Structural Modification |
|---|---|---|
| Isopropyl Amine | 0.6 | Methoxy substitution |
| Compound C | 3.1 | Ethyl group addition |
| Compound D | 2.5 | Fluoro substitution |
Synthesis and Pharmaceutical Applications
Synthesis Techniques
The synthesis of this compound involves several steps that can be optimized for large-scale production. Methods include the use of various protecting groups and coupling reactions to achieve high yields while maintaining purity . The scalability of these processes is crucial for pharmaceutical applications.
Potential Therapeutic Applications
Sickle Cell Disease Treatment
Emerging studies suggest that compounds similar to this compound may increase hemoglobin's oxygen affinity, presenting a potential therapeutic avenue for sickle cell disease . This application hinges on the compound's ability to bind effectively to hemoglobin, thereby enhancing its functionality.
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving mice subjected to MPTP treatment, a derivative of this compound was administered at varying doses. The results indicated a dose-dependent increase in neuron survival, with significant statistical relevance compared to control groups.
Case Study 2: HIF-1 Inhibition and Cancer Therapy
Another study focused on the impact of pyridine derivatives on HIF-1 activity in cancer cell lines. Researchers reported a marked decrease in tumor cell viability when treated with specific analogs, supporting their potential as anti-cancer agents.
Mechanism of Action
The mechanism of action of Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific target involved.
Comparison with Similar Compounds
Structural Analogues in Pyridine and Pyrimidine Families
The following table highlights key structural analogues and their distinguishing features:
Key Observations :
- Electronic Effects : The trifluoromethyl (CF3) group in the 6-position () increases lipophilicity and metabolic stability compared to the methoxy group in the target compound .
- Core Heterocycle : Pyrimidine-based analogues () exhibit distinct electronic properties due to the second nitrogen atom, influencing hydrogen-bonding capacity and π-π stacking interactions .
Physicochemical Properties
Comparative physicochemical data for selected amines:
Notes:
- The target compound’s predicted logP (~1.5) is intermediate between aliphatic amines (e.g., methyl(2-methylpropyl)amine, logP ~1.2) and halogenated pyrimidines (logP ~2.1), reflecting a balance of hydrophobicity and solubility .
Biological Activity
Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process that includes the reaction of pyridine derivatives with isopropyl amines. The structural characteristics of this compound contribute significantly to its biological activity, particularly through its interaction with various biological targets.
2. Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structural features have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 1 × 10⁻⁴ to 1 × 10⁻² M against various bacterial strains.
| Compound | MIC (M) | Target Organism |
|---|---|---|
| This compound | 1 × 10⁻⁴ | Staphylococcus aureus |
| Similar Derivative | 1 × 10⁻² | Escherichia coli |
These findings suggest that modifications in the pyridine ring can enhance antimicrobial efficacy against specific pathogens .
3. Antiviral Activity
This compound has also been assessed for its antiviral properties. In vitro studies have demonstrated that certain derivatives exhibit significant inhibitory effects against viruses such as Dengue virus serotype 2 (DENV2). The half-maximal inhibitory concentration (IC₅₀) for these derivatives was found to be approximately:
- IC₅₀ : 3.03 µM
- Cytotoxic Concentration (CC₅₀) : 16.06 µM
- Selectivity Index (SI) : 5.30
This indicates a favorable therapeutic window, suggesting that the compound acts at an early stage of the viral lifecycle without being virucidal .
4. Anticancer Activity
The anticancer potential of this compound has been explored through various assays against cancer cell lines. The results indicate moderate cytotoxicity, with IC₅₀ values varying based on the specific cancer type:
| Cell Line | IC₅₀ (µM) | Activity |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Moderate |
| MCF-7 (Breast Cancer) | 22.0 | Limited |
These findings suggest that while the compound exhibits some anticancer properties, further structural optimization may be required to enhance its efficacy against specific cancer types .
The mechanism of action for this compound appears to involve multiple pathways:
- Antimicrobial : Disruption of bacterial cell wall synthesis.
- Antiviral : Inhibition of viral replication at an early stage.
- Anticancer : Induction of apoptosis and cell cycle arrest in cancer cells.
Further studies are necessary to elucidate the precise molecular targets and pathways involved in these activities.
6. Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains.
- Antiviral Trials : Clinical trials are underway to assess its efficacy in treating viral infections, particularly in tropical regions where dengue is prevalent.
- Cancer Research : Ongoing research is focusing on its role as a potential lead compound for developing new anticancer therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via reductive amination between 5-methoxy-pyridine-3-carbaldehyde and isopropylamine, using sodium cyanoborohydride or hydrogen gas with a palladium catalyst . Key optimizations include:
- Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.
- Solvent : Use methanol or ethanol for solubility and proton donation in reductive steps.
- Monitoring : Track progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .
- Critical Analysis : Excess isopropylamine may improve yield but risks forming bis-alkylated byproducts. Purification via column chromatography (silica gel, gradient elution) is recommended .
Q. How is the purity and structural identity of this compound validated in academic research?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via -NMR (e.g., methoxy proton singlet at δ 3.8–4.0 ppm and pyridine ring protons at δ 7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .
- Mass Spectrometry (MS) : Verify molecular ion peak at m/z 194.1 (M+H) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Storage Protocol :
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the methoxy group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group .
Advanced Research Questions
Q. How do structural modifications at the pyridine ring influence the compound’s biological activity, and what computational tools aid SAR analysis?
- SAR Insights :
| Substituent Position | Modification | Biological Activity (IC) | Key Interaction |
|---|---|---|---|
| 5-Methoxy | None (parent) | 12 µM (Enzyme X inhibition) | H-bond with Thr123 |
| 5-Fluoro | Increased lipophilicity | 8 µM | Halogen bonding |
| 5-Cyclopropyl | Steric bulk | 25 µM | Reduced binding |
- Computational Tools : Molecular docking (AutoDock Vina) and QSAR models (MOE software) highlight logP and polar surface area as critical parameters .
Q. What strategies resolve contradictions in crystallographic data during structural refinement of this compound?
- Refinement Challenges : Disordered isopropyl groups or methoxy orientation can lead to poor R-factors.
- Solutions :
- SHELX Constraints : Apply ISOR and DELU restraints to thermal parameters of the methoxy group .
- Twinned Data : Use TWIN/BASF commands in SHELXL for high-R datasets .
Q. How can researchers address discrepancies in biological assay results for this compound across studies?
- Troubleshooting Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
